6-Morpholino-6-oxohexanoic acid

Description

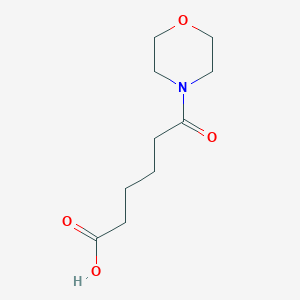

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCHSBOJKUYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 6 Morpholino 6 Oxohexanoic Acid Interactions

Molecular Recognition Studies of 6-Morpholino-6-oxohexanoic Acid

Molecular recognition is governed by the specific non-covalent interactions a molecule can form. For this compound, these interactions are primarily driven by its carboxylic acid and morpholino-amide moieties.

Ligand Binding Dynamics with Model Receptors

While specific binding studies on this compound are not extensively documented, its interaction with model receptors can be inferred from the known properties of its constituent functional groups. The morpholine (B109124) ring is a common feature in many biologically active compounds, valued for its ability to improve physicochemical properties and engage in specific receptor interactions. nih.gov

The morpholine moiety can influence binding in several ways:

Conformational Scaffolding : The chair conformation of the morpholine ring acts as a rigid scaffold, positioning the rest of the molecule in a defined orientation for optimal interaction with a receptor's binding site. nih.gov

Polar Interactions : The ether oxygen within the morpholine ring can act as a hydrogen bond acceptor. nih.gov The nitrogen atom, part of a tertiary amide, is generally less basic and nucleophilic than in a simple secondary amine like piperidine (B6355638) because the adjacent carbonyl group and the ring's ether oxygen withdraw electron density. wikipedia.org However, it can still participate in dipole-dipole interactions. nih.gov

Hydrophilic/Lipophilic Balance : The morpholine ring contributes to the molecule's water solubility and can facilitate interactions within both hydrophilic and lipophilic pockets of a receptor. nih.gov

The terminal carboxylic acid group is a key site for strong, directed interactions. At physiological pH, this group is typically deprotonated to form a carboxylate anion, which can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) within a receptor binding site.

Intermolecular Forces Governing this compound Associations

The physical properties and associative behavior of this compound are dictated by a combination of intermolecular forces. libretexts.orgupenn.edu The primary forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Hydrogen Bonding : The carboxylic acid group is the most significant contributor to hydrogen bonding, with its hydroxyl group acting as a strong hydrogen bond donor and its carbonyl oxygen serving as an acceptor. quora.com The ether oxygen of the morpholine ring and the oxygen of the amide carbonyl are also potential hydrogen bond acceptors. libretexts.orgquora.com Because the morpholine nitrogen is part of a tertiary amide, it lacks a hydrogen atom and cannot act as a hydrogen bond donor. libretexts.orgupenn.edu

Dipole-Dipole Interactions : The amide and carboxylic acid functional groups are highly polar, creating significant dipole moments. upenn.edu These dipoles lead to strong attractive forces between molecules, contributing to higher melting and boiling points compared to non-polar analogues of similar molecular weight.

London Dispersion Forces : The aliphatic hexanoic acid chain provides a non-polar region that interacts with other non-polar molecules or parts of molecules through transient, weak London dispersion forces.

Table 1: Summary of Intermolecular Forces in this compound

| Intermolecular Force | Originating Functional Group(s) | Role of Functional Group |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Hydroxyl group is a hydrogen donor; Carbonyl oxygen is a hydrogen acceptor. |

| Morpholine (Ether Oxygen) | Hydrogen bond acceptor. | |

| Amide (-CON<) | Carbonyl oxygen is a hydrogen acceptor. | |

| Dipole-Dipole Interactions | Amide (-CON<) | Highly polar group contributing to strong dipole moment. |

| Carboxylic Acid (-COOH) | Polar group contributing to dipole moment. | |

| London Dispersion Forces | Hexanoic Acid Chain (-C5H10-) | Non-polar aliphatic chain. |

Substrate Specificity Analyses in Model Enzyme Systems (excluding therapeutic claims)

The interaction of this compound with enzymes is determined by how well its structure complements an enzyme's active site. Enzymes that process carboxylic acids or amides, such as hydrolases, are relevant models.

Amide Bond Hydrolysis : The amide bond linking the morpholine ring to the hexanoic acid chain is susceptible to enzymatic hydrolysis by proteases or amidases. The specificity of such enzymes often depends on the residues adjacent to the scissile bond. nih.gov The bulky and polar morpholine ring would need to be accommodated in the enzyme's binding pocket. The presence of the morpholine ring may confer resistance to hydrolysis by some proteases while making it a specific substrate for others.

Carboxylate Recognition : Enzymes that recognize carboxylates could bind this compound. For instance, in some enzymatic reactions, a carboxylate group on a substrate forms crucial hydrogen bonds or ionic interactions with residues like carbamylated lysine in the active site. nih.gov

Influence of the Omega Loop : In some enzymes, like certain β-lactamases, a flexible "omega loop" structure is critical for positioning the substrate and catalytic residues correctly. nih.gov The conformation and binding of a substrate like this compound would be influenced by its ability to interact favorably with such structural elements within an enzyme's active site. nih.gov The specific shape and charge distribution of the morpholine and carboxylate ends of the molecule would be key determinants of substrate specificity. nih.govnih.gov

Reaction Mechanism Elucidation Involving this compound

The chemical reactivity of this compound is centered on its two primary functional groups: the carboxylic acid and the tertiary amide. bldpharm.com

Role of the Carboxylic Acid Moiety in Chemical Transformations

The carboxylic acid group can undergo a variety of nucleophilic acyl substitution reactions. libretexts.org Because the hydroxyl group (-OH) is a poor leaving group, these reactions often require activation. openstax.org

Esterification : In the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄), the carboxylic acid can be converted to an ester. This is known as the Fischer esterification. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks as a nucleophile, and after a series of proton transfers, a water molecule is eliminated to form the ester. openstax.orgyoutube.com

Conversion to Acid Chloride : A highly reactive acid chloride can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂). openstax.orgyoutube.com The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, eventually being converted into a chlorosulfite group—an excellent leaving group. A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with the release of sulfur dioxide and hydrogen chloride gas. openstax.orgkhanacademy.org

Amide Formation : While the molecule already contains an amide, the carboxylic acid can be converted into a second, different amide. This reaction is challenging to perform directly by heating with an amine due to acid-base neutralization. A common method involves first converting the carboxylic acid to a more reactive derivative (like an acid chloride) or using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org

Contributions of the Morpholine Ring to Reaction Pathways

The morpholine ring is part of a tertiary amide, which is the most significant reactive site associated with this moiety. Amides are the least reactive of the carboxylic acid derivatives but can be hydrolyzed under forceful conditions. libretexts.org

Acid-Catalyzed Hydrolysis : Under strong acidic conditions and heat, the amide bond can be cleaved. The mechanism begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. libretexts.org This forms a tetrahedral intermediate. A proton is then transferred to the morpholine nitrogen, converting it into a good leaving group. As the carbonyl double bond reforms, the neutral morpholine molecule is expelled. A final deprotonation of the resulting carboxylic acid and protonation of the morpholine yields the final products: adipic acid and a morpholinium salt. libretexts.orgyoutube.com

Base-Promoted Hydrolysis : Saponification of the amide can be achieved by heating with a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com The carbonyl bond reforms, and the amide anion (in this case, the morpholinide anion) is ejected as the leaving group. This is the rate-determining step. The highly basic morpholinide anion then immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and neutral morpholine. libretexts.orgyoutube.com

Stereochemical Implications of this compound Reactivity

Currently, there is no specific research available on the stereochemical implications of reactions involving this compound. The molecule itself is achiral. However, reactions at the carboxylic acid group or the alpha-carbon to the amide could potentially introduce stereocenters, the outcomes of which would be highly dependent on the reagents and reaction conditions used. For instance, the reduction of the ketone that would be formed from oxidation of the terminal alcohol of a precursor, or the functionalization of the carbon atoms in the hexanoic acid chain, could lead to chiral products. The stereochemical course of such reactions would be influenced by the steric and electronic properties of the morpholine amide group.

Conformational Dynamics of this compound

Spectroscopic Probes for Conformational Analysis

While specific studies are absent, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating the conformational preferences of this compound in solution. One-dimensional and two-dimensional NMR experiments could provide information on the torsion angles of the alkyl chain and the puckering of the morpholine ring. Infrared (IR) spectroscopy could also offer insights into intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen or the morpholine oxygen.

Influence of Solvent Environment on Conformation

The conformation of this compound is expected to be sensitive to the solvent environment. In polar, protic solvents, the carboxylic acid and amide groups would be well-solvated, leading to a more extended conformation of the alkyl chain. In nonpolar solvents, intramolecular hydrogen bonding might be more favorable, leading to a more folded conformation. The dielectric constant of the solvent would play a crucial role in the stability of different conformers. nih.gov The study of related molecules has shown that base stacking, a form of non-covalent interaction, is favored in high dielectric aqueous solutions. nih.gov

Computational Predictions of Stable Conformations

In the absence of experimental data, computational chemistry could provide valuable predictions about the stable conformations of this compound. Molecular mechanics and density functional theory (DFT) calculations could be employed to perform a conformational search and identify the low-energy structures. These calculations would also provide information on the relative energies of different conformers and the energy barriers for their interconversion.

Advanced Analytical Approaches for the Study of 6 Morpholino 6 Oxohexanoic Acid

Spectroscopic Characterization Techniques for 6-Morpholino-6-oxohexanoic Acid

Spectroscopy is a cornerstone in the analysis of molecular structures. For this compound, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, advanced mass spectrometry, and vibrational spectroscopy provides a holistic understanding of its architecture.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals correspond to the different sets of hydrogen atoms in the molecule. The protons on the morpholine (B109124) ring typically appear as multiplets due to complex spin-spin coupling. The methylene (B1212753) groups of the hexanoic acid chain also give rise to a series of signals, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group and the morpholine nitrogen. The acidic proton of the carboxylic acid group is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid are characteristically found at the downfield end of the spectrum. The carbons of the morpholine ring and the aliphatic chain of the hexanoic acid appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent methylene groups in the hexanoic acid chain. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. These advanced NMR methods are crucial for unambiguously elucidating the complex structure of this compound and its derivatives. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.6 | t | -CH₂- (morpholine) |

| ~3.4 | t | -CH₂- (morpholine) |

| ~2.3 | t | -CH₂- (adjacent to amide C=O) |

| ~2.2 | t | -CH₂- (adjacent to acid C=O) |

| ~1.6 | m | -CH₂- (chain) |

| ~1.5 | m | -CH₂- (chain) |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on solvent and experimental conditions.

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and probing the fragmentation patterns of this compound. bldpharm.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.net In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the morpholine ring. By piecing together the fragmentation data, the connectivity of the molecule can be confirmed.

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge. This technique can provide information about the three-dimensional structure of the molecule in the gas phase. For complex mixtures or to differentiate between isomers, IMS-MS can offer enhanced separation and characterization capabilities.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for its key functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the amide would appear as strong, sharp bands around 1700-1760 cm⁻¹ and 1630-1680 cm⁻¹, respectively. The C-N stretching of the morpholine ring and the C-O stretching of the ether linkage within the morpholine would also produce characteristic signals.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon backbone of the hexanoic acid chain. The symmetric stretching of the C-C bonds would give rise to distinct Raman signals.

Together, FTIR and Raman spectroscopy provide a comprehensive profile of the functional groups present in this compound, confirming its chemical identity and providing insights into its molecular structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1700-1760 | Strong | C=O stretch (Carboxylic Acid) |

| 1630-1680 | Strong | C=O stretch (Amide) |

| 1115 | Strong | C-O-C stretch (Morpholine) |

Note: These are typical ranges and the exact positions can vary.

While this compound itself is not chiral, its derivatives can be. For such chiral analogs, circular dichroism (CD) spectroscopy is a crucial technique for determining their stereochemistry. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. arxiv.org Chiral molecules will interact differently with these two forms of light, resulting in a characteristic CD spectrum.

The sign and magnitude of the Cotton effects in the CD spectrum can be related to the absolute configuration of the chiral centers in the molecule. rsc.org By comparing the experimental CD spectrum to theoretically calculated spectra or to the spectra of known compounds, the stereochemistry of a chiral analog of this compound can be determined. This is particularly important in pharmaceutical applications, where the different enantiomers of a drug can have vastly different biological activities.

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity. bldpharm.com

For chiral analogs of this compound, determining the enantiomeric purity is critical. chromatographyonline.com Chiral high-performance liquid chromatography (HPLC) is the most widely used method for this purpose. windows.net Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. nih.gov This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

The choice of the appropriate chiral stationary phase and mobile phase is crucial for achieving good separation. researchgate.net Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be calculated, providing a precise measure of the enantiomeric purity of the sample. In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar molecules like this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase of the GC column. To overcome these limitations, derivatization is a crucial sample preparation step. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. sigmaaldrich.comgcms.cz For this compound, the primary target for derivatization is the carboxylic acid functional group. Common derivatization strategies that could be employed include esterification and silylation.

Esterification is a widely used method for derivatizing carboxylic acids. gcms.cz This process converts the carboxylic acid into a more volatile ester. For instance, reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst (e.g., HCl, BF3) would yield the corresponding methyl or ethyl ester. Another approach is the use of alkylating reagents like pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl esters that are highly sensitive to electron capture detection (ECD). gcms.cz

Silylation is another common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids. sigmaaldrich.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com The resulting silyl (B83357) esters are significantly more volatile and thermally stable. MTBSTFA is often favored as it produces derivatives that are more stable and less sensitive to moisture. sigmaaldrich.com

A potential derivatization reaction for this compound using MTBSTFA is depicted below: this compound + MTBSTFA → tert-Butyldimethylsilyl 6-morpholino-6-oxohexanoate + N-methyltrifluoroacetamide + tert-Butyldimethylsilanol

The selection of the derivatization reagent and reaction conditions is critical for achieving a complete and reproducible derivatization. Factors such as reaction time, temperature, and solvent must be optimized to ensure high yields of the desired derivative. sigmaaldrich.com

Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The separation would typically be performed on a nonpolar or medium-polarity capillary column. The mass spectrometer would then fragment the eluted derivative, producing a characteristic mass spectrum that can be used for identification and quantification. The fragmentation pattern would be expected to show ions corresponding to the morpholine ring, the hexanoic acid backbone, and the silyl group.

Supercritical Fluid Chromatography (SFC) Applications for this compound

Supercritical Fluid Chromatography (SFC) has emerged as a versatile separation technique that bridges the gap between gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the analysis of polar compounds that are not sufficiently volatile for GC and for which LC may be less efficient. chromatographytoday.comresearchgate.net Given its polar nature, this compound is a strong candidate for analysis by SFC.

The advantages of SFC for analyzing polar compounds include high separation efficiency, fast analysis times, and reduced consumption of organic solvents. chromatographytoday.com The polarity of the mobile phase in SFC can be easily tuned by adding a polar co-solvent, or "modifier," such as methanol, to the supercritical CO2. researchgate.net This allows for the effective elution of polar analytes like this compound.

For the analysis of acidic compounds, additives are often incorporated into the mobile phase to improve peak shape and prevent interactions with the stationary phase. researchgate.net The CO2/methanol mobile phase is inherently acidic, which can be beneficial for the analysis of acidic compounds. researchgate.net

A variety of stationary phases can be used in SFC, with ethylpyridine and 2-ethylpyridine (B127773) phases being popular choices for the separation of polar compounds. chromatographytoday.com Polar-embedded and hydrophilic end-capped stationary phases have also demonstrated utility in retaining and separating polar analytes. chromatographytoday.com The selection of the appropriate column and mobile phase composition is crucial for achieving the desired separation.

Recent advancements in SFC have led to the development of unified chromatography (UC), where the mobile phase composition is gradiently changed from supercritical to liquid conditions. This approach, particularly when coupled with hydrophilic interaction liquid chromatography (HILIC), has shown great promise for the analysis of a broad range of polar compounds in complex matrices. nih.gov Such a UC-HILIC approach could be highly effective for the analysis of this compound, especially in biological or environmental samples.

While specific applications of SFC for the analysis of this compound are not documented in the literature, the successful application of SFC for a wide range of polar acidic and basic compounds suggests its high potential for this purpose. chromatographytoday.comresearchgate.net The orthogonality of SFC to reversed-phase LC makes it a valuable complementary technique for the comprehensive analysis of polar molecules. chromatographyonline.com

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This powerful analytical method can provide precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a molecule. For this compound, X-ray crystallography would be invaluable for understanding its molecular conformation and intermolecular interactions in the solid state.

Crystal Structure Determination of this compound

To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, based on the known structures of related compounds, such as adipic acid and morpholinium salts, we can anticipate some of its likely structural features. mdpi.comnih.govnih.gov

The molecule possesses a flexible hexanoic acid chain, a rigid morpholine ring, and an amide linkage. The conformation of the hexanoic acid chain is likely to be influenced by crystal packing forces. The morpholine ring is expected to adopt a chair conformation, which is its most stable form.

The determination of the crystal structure would involve growing single crystals of the compound, which can be a challenging process. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern produced by the crystal is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The table below presents a hypothetical set of crystallographic data for this compound, based on data for similar compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, such as melting point, solubility, and stability. While there are no published studies on the polymorphism of this compound, it is a phenomenon that should be considered, particularly in pharmaceutical applications where consistent properties are critical. The presence of flexible functional groups in the molecule could allow for different packing arrangements, potentially leading to polymorphism.

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining a target molecule with a second component, known as a coformer, in a stoichiometric ratio within the crystal lattice. nih.gov For this compound, co-crystallization could be explored to modify its physical properties, such as solubility and melting point.

Given the presence of both a carboxylic acid group (a hydrogen bond donor) and a morpholine amide oxygen (a hydrogen bond acceptor), this compound has the potential to form co-crystals with a variety of coformers. For instance, it could form co-crystals with other carboxylic acids, amides, or compounds containing complementary hydrogen bonding functionalities. nih.gov The formation of a carboxylic acid-amide heterosynthon is a common and robust interaction in co-crystal engineering. nih.gov

Hydrogen Bonding Networks and Crystal Packing Analysis

Hydrogen bonding is expected to play a dominant role in the crystal packing of this compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimeric structures through O-H···O interactions, a common motif in carboxylic acids. ias.ac.in

The amide group also contributes to the hydrogen bonding network. While the tertiary amide nitrogen of the morpholine ring is not a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. upenn.edu This allows for the formation of N-H···O hydrogen bonds if a suitable donor is present, or C-H···O interactions.

The study of hydrogen bonding in related systems, such as amides and morpholinium salts, provides valuable insights. In amides, intermolecular N-H···O=C hydrogen bonds are a key feature. ias.ac.in In morpholinium salts, N-H···X (where X is an anion) hydrogen bonds are the primary interactions that govern the crystal structure. nih.gov These examples highlight the importance of hydrogen bonding in directing the assembly of molecules containing morpholine and amide functionalities.

Computational and Theoretical Studies of 6 Morpholino 6 Oxohexanoic Acid

Quantum Chemical Calculations for 6-Morpholino-6-oxohexanoic Acid

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide highly accurate information about the electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govund.edu It is favored for its balance of accuracy and computational efficiency. researchgate.net For this compound, DFT calculations would be employed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms.

These calculations can predict a variety of electronic properties and reactivity descriptors. researchgate.netnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are crucial for understanding chemical reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

| Electron Affinity | The energy released when an electron is added to the molecule. | A higher value suggests the molecule is more easily reduced. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, particularly for calculating molecular energies. und.edu

For this compound, ab initio calculations would be used to obtain precise values for thermodynamic properties like the enthalpy of formation. While computationally more demanding than DFT, these methods serve as a benchmark for confirming the results of less rigorous approaches. und.edu They are particularly valuable for studying systems where electron correlation effects are significant.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. An analysis of these orbitals, particularly the "frontier" orbitals—the HOMO and LUMO—is fundamental to understanding chemical reactions. wikipedia.org

Frontier Molecular Orbital (FMO) theory posits that reactivity is largely governed by the interaction between the HOMO of one molecule and the LUMO of another. libretexts.orglibretexts.org For this compound, FMO analysis would predict its behavior in acid-base or nucleophile-electrophile reactions. youtube.com For instance, the HOMO, likely localized on the morpholine (B109124) nitrogen or the carboxylate oxygen, would be the primary site for electron donation (nucleophilic attack). Conversely, the LUMO would indicate the most probable site for accepting electrons (electrophilic attack). libretexts.orgyoutube.com

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational dynamics and thermodynamic properties of molecules like this compound. researchgate.netmdpi.com

Due to the presence of single bonds, this compound can adopt a vast number of different three-dimensional shapes, or conformations. Conformational sampling is the process of exploring these different possible structures. nih.gov MD simulations are an effective tool for this exploration, allowing the molecule to move and change its shape over a simulated period, thus sampling a wide range of conformations. nih.gov

The data from these simulations can be used to construct a free energy landscape. researchgate.netfrontiersin.org This landscape is a plot that shows the relative free energy of the molecule as a function of its conformational coordinates. nih.gov The valleys on this landscape correspond to stable or metastable conformational states, while the peaks represent the energy barriers between them. Analyzing this landscape provides insight into the molecule's flexibility and the preferred shapes it is likely to adopt in solution. researchgate.net

The behavior of a molecule is significantly influenced by its surrounding environment, particularly the solvent. nih.gov MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, typically water. This allows for a detailed investigation of the hydration shell—the layer of water molecules immediately surrounding the solute. nih.gov

Simulations can reveal the structure and dynamics of this hydration shell, including the number of water molecules, their orientation, and how long they remain near specific parts of the solute (residence time). nih.govfrontiersin.org The dynamics of the hydration shell are crucial for processes like protein folding and molecular recognition. nih.gov For this compound, understanding its hydration shell is key to predicting its solubility and how it interacts with biological macromolecules in an aqueous environment. nih.gov The simulations can quantify hydrogen bonding between the molecule's polar groups (the morpholine oxygen and nitrogen, and the carboxylic acid group) and the surrounding water. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Binding Site Interaction Dynamics with Hypothetical Macromolecules

To understand the potential bioactivity of this compound, it is crucial to simulate its interaction with biological macromolecules. Molecular dynamics (MD) simulations are a primary tool for this purpose, offering a dynamic view of the binding process and the stability of the resulting complex. nih.govnih.govmdpi.comnih.gov

In a hypothetical scenario, this compound could be docked into the active site of a theoretical enzyme. An MD simulation would then be initiated to observe the conformational changes of both the ligand and the macromolecule over time. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) would be monitored to assess the stability of the binding. researchgate.net

For instance, the simulation might reveal that the carboxylic acid group of this compound forms a stable hydrogen bond with a positively charged amino acid residue, such as lysine (B10760008) or arginine, in the hypothetical binding pocket. Simultaneously, the morpholine ring could engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine. nih.gov The oxygen atom of the morpholine ring, being a hydrogen bond acceptor, could also play a critical role in the interaction network.

The dynamic nature of these simulations allows for the observation of transient interactions and the role of water molecules in mediating the binding. acs.org By calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), a quantitative estimation of the binding affinity can be achieved. mdpi.com

Table 1: Hypothetical Interaction Analysis from a Molecular Dynamics Simulation

| Interacting Residue (Hypothetical) | Interaction Type | Key Functional Group of Ligand | Average Distance (Å) | Stability (% of Simulation Time) |

| Lysine 123 | Hydrogen Bond, Salt Bridge | Carboxylic Acid | 2.8 | 85 |

| Leucine 45 | Hydrophobic Interaction | Morpholine Ring | 3.5 | 70 |

| Asparagine 88 | Hydrogen Bond | Morpholine Oxygen | 3.1 | 60 |

| Valine 50 | van der Waals Forces | Hexanoic Chain | 4.0 | 55 |

Structure-Property Relationship Modeling for this compound Derivatives (Purely Theoretical)

Understanding how structural modifications affect the properties of this compound is fundamental for designing new molecules with desired characteristics. Structure-property relationship modeling provides a theoretical framework for these investigations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govnih.govmdpi.com For this compound derivatives, a QSAR study could be designed to predict their reactivity, for example, as inhibitors of a particular enzyme.

A hypothetical set of derivatives could be generated by modifying the parent structure, for instance, by substituting the morpholine ring or altering the length of the alkyl chain. For each derivative, a set of molecular descriptors would be calculated. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

By correlating these descriptors with experimentally determined or computationally predicted reactivity data for a training set of compounds, a statistically significant QSAR model can be developed. nih.gov This model could then be used to predict the reactivity of new, untested derivatives, thereby prioritizing synthetic efforts.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Modification | LogP (Hydrophobicity) | HOMO Energy (eV) | Predicted Reactivity (IC50, µM) |

| 1 | None | 1.2 | -6.5 | 15.2 |

| 2 | 4-Methylmorpholine | 1.5 | -6.3 | 12.8 |

| 3 | 4-Phenylmorpholine | 2.8 | -6.8 | 25.5 |

| 4 | 5-Morpholino-5-oxopentanoic acid | 0.9 | -6.6 | 18.9 |

| 5 | 7-Morpholino-7-oxoheptanoic acid | 1.5 | -6.4 | 14.1 |

Pharmacophore Modeling for Hypothetical Ligand Design in Chemical Contexts

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential steric and electronic features necessary for a molecule to interact with a specific target. nih.govdovepress.combabrone.edu.in A pharmacophore model for a hypothetical target of this compound would consist of a 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Based on the structure of this compound, a hypothetical pharmacophore could include:

A hydrogen bond acceptor (the oxygen of the morpholine ring).

A hydrogen bond donor and acceptor (the carboxylic acid group).

A hydrophobic feature (the morpholine ring and the alkyl chain).

This model can be generated based on the structure of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Once developed, this pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that possess the same essential features and are therefore likely to be active.

Table 3: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Functional Group | Spatial Coordinates (x, y, z) - Theoretical |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | (1.5, 2.3, 0.8) |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the morpholine ring | (-2.1, 1.5, -0.5) |

| Hydrogen Bond Donor (HBD) | Hydroxyl hydrogen of the carboxylic acid | (5.2, -1.8, 1.2) |

| Negative Ionizable Area (NIA) | Carboxylic acid group | (4.5, -1.2, 0.9) |

| Hydrophobic Region (HY) | Center of the morpholine ring | (-1.0, 0.5, 0.1) |

Virtual Screening Approaches for Identification of Related Chemical Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov This approach can be used to discover new chemical scaffolds that are structurally different from this compound but possess similar binding properties.

One common method is structure-based virtual screening, which involves docking a large number of compounds into the binding site of a hypothetical macromolecule and scoring their potential interactions. Another approach is ligand-based virtual screening, which uses the structure of a known active molecule, like this compound, as a template to find other molecules with similar shapes or physicochemical properties. nih.gov

A virtual screening campaign could identify diverse chemical scaffolds that fit a pharmacophore model derived from this compound. This allows for the exploration of new chemical space and the identification of novel lead compounds that may have improved properties.

Table 4: Hypothetical Chemical Scaffolds Identified Through Virtual Screening

| Scaffold Name | Structural Features | Rationale for Selection |

| Piperidine-4-carboxamide | Contains a six-membered heterocycle and an amide, similar to the morpholine amide. | Potential for similar interactions as the morpholine moiety. |

| Tetrahydrofuran-3-carboxylic acid | A five-membered oxygen-containing heterocycle with a carboxylic acid. | Mimics the hydrogen bonding capabilities of the morpholine and carboxylic acid groups. |

| Cyclohexylamino-acetic acid | A non-aromatic cyclic amine with a carboxylic acid side chain. | Presents a different hydrophobic core with the necessary acidic functionality. |

| Pyrrolidine-2-one derivative | A lactam ring that can act as a hydrogen bond acceptor. | A different core structure that can present similar pharmacophoric features. |

Derivatization and Structural Modification of 6 Morpholino 6 Oxohexanoic Acid

Esterification and Amidation of the Carboxylic Acid Moiety of 6-Morpholino-6-oxohexanoic Acid

The carboxylic acid group is a primary site for chemical modification through reactions such as esterification and amidation.

The carboxylic acid functionality of this compound can be converted to a variety of ester derivatives. This transformation is not only fundamental in probing the chemical reactivity of the molecule but also serves as a strategy to protect the carboxylic acid group during other chemical transformations. The synthesis of these esters can be achieved through standard acid-catalyzed esterification with various alcohols or by conversion to a more reactive acyl halide or anhydride (B1165640) intermediate followed by reaction with an alcohol.

For instance, the reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

A related compound, 6-oxohexanoic acid, has been used in the synthesis of functional polycaprolactones. researchgate.net While direct studies on the esterification of this compound for probing reactivity are not extensively detailed in the provided results, the principles of esterification are well-established in organic chemistry. The reactivity of the resulting esters can then be explored in reactions such as transesterification, reduction, and hydrolysis, providing insights into the influence of the morpholine (B109124) amide moiety on the ester's stability and reactivity.

A similar compound, 6-(Fluorescein-5-(and-6)-Carboxamido) Hexanoic Acid, Succinimidyl Ester, highlights the use of an ester (succinimidyl ester) to create a reactive species for labeling primary amines. fishersci.co.uk This demonstrates how esterification can be employed to activate the carboxylic acid for further reactions.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Methanol | H₂SO₄, heat | Methyl 6-morpholino-6-oxohexanoate |

| This compound | Ethanol | HCl, reflux | Ethyl 6-morpholino-6-oxohexanoate |

This table represents hypothetical examples based on standard esterification procedures.

The carboxylic acid group of this compound can be readily converted into a wide array of novel amides. This is a crucial strategy for the generation of synthetic libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other applications. researchgate.netmdpi.comdoi.orgnih.govspringernature.com

The synthesis of these amides typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of the amide bond.

The diversity of the resulting amide library can be achieved by employing a wide range of commercially available amines, each introducing a unique structural feature. This approach allows for the systematic exploration of the structure-activity relationship of the resulting compounds. The generation of synthetic antibody libraries, for instance, relies on creating vast diversity in specific regions of the antibody scaffold. nih.gov

Table 2: Amide Synthesis from this compound

| Amine | Coupling Method | Resulting Amide |

| Benzylamine | Acyl chloride | N-benzyl-6-morpholino-6-oxohexanamide |

| Piperidine (B6355638) | EDC/HOBt | 6-morpholino-1-(piperidin-1-yl)hexan-1-one |

| Aniline | DCC | N-phenyl-6-morpholino-6-oxohexanamide |

This table provides illustrative examples of amide formation.

The carboxylic acid group of this compound can participate in intramolecular cyclization reactions under certain conditions. For instance, the cyclization of a related compound, α-aminoadipic acid, into the δ-lactam 6-oxo-piperidine-2-carboxylic acid has been observed in biological systems. nih.gov While this specific cyclization involves an amino group at the alpha position, it demonstrates the potential for the carboxylic acid to react with another functional group within the same molecule to form a cyclic structure.

In the case of this compound, a potential cyclization could involve the formation of a lactone if a hydroxyl group were present on the alkyl chain. The synthesis of a lactone derivative (IVd) as a by-product has been reported during the synthesis of 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

Modifications of the Morpholine Ring in this compound

The morpholine ring itself presents opportunities for structural modification, primarily at the nitrogen atom.

The nitrogen atom of the morpholine ring in this compound is a nucleophilic center and can undergo N-alkylation and N-acylation reactions. However, it's important to note that the nitrogen in this compound is part of an amide linkage, which significantly reduces its nucleophilicity compared to a free secondary amine in morpholine. Standard N-alkylation and N-acylation reactions would likely be challenging under typical conditions.

Research on the N-alkylation of morpholine itself with alcohols has been conducted using catalysts like CuO–NiO/γ–Al2O3. researchgate.net These methods, however, apply to the free amine and not the amide nitrogen present in this compound.

The morpholine ring in this compound is a saturated heterocyclic system and does not undergo electrophilic aromatic substitution reactions like benzene. byjus.commsu.eduwikipedia.orgmasterorganicchemistry.com Halogenation of such a saturated ring would typically proceed through a free-radical mechanism, leading to a mixture of products and is generally not a selective transformation.

Electrophilic aromatic halogenation is a reaction characteristic of aromatic compounds, where a catalyst is used to generate a strong electrophile that can attack the electron-rich aromatic ring. libretexts.org The morpholine ring lacks the pi-electron system necessary for this type of reaction.

Ring-Opening and Ring-Expansion Reactions of the Morpholine Core

The morpholine ring, while generally stable, can undergo specific reactions to alter its structure. These transformations are less common than modifications to the acid chain but offer pathways to novel heterocyclic systems.

Ring-Opening Reactions: The cleavage of the morpholine ring can be achieved under specific conditions. For instance, reactions involving certain metal catalysts can lead to the opening of the morpholine-2,5-dione (B184730) ring system, a related structural class. rsc.org While direct ring-opening of the N-acyl morpholine in the title compound is not extensively documented, analogous reactions on other morpholine derivatives suggest potential pathways. For example, base-catalyzed cascade reactions involving the opening of related oxazetidine precursors can lead to the formation of substituted morpholine hemiaminals, demonstrating the possibility of cleaving C-O bonds within the heterocyclic system under specific conditions. acs.org Other methods, such as the SN2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, provide a strategy for synthesizing substituted morpholines, hinting at the types of bond-forming and breaking events that could be envisioned for modifying the morpholine core. nih.gov

Ring-Expansion Reactions: Ring-expansion reactions offer a strategy to convert the six-membered morpholine ring into larger seven- or eight-membered heterocycles. nih.govrsc.org These reactions are powerful tools in synthesis for accessing medium-sized rings, which are often challenging to prepare via direct cyclization. nih.gov While specific examples starting from this compound are scarce, general methodologies for the expansion of six-membered rings are well-established and could theoretically be applied. nih.gov Such transformations often involve rearrangements that create a larger ring system from a pre-existing cyclic structure. rsc.org

Elaboration of the Hexanoic Acid Chain in this compound

The hexanoic acid portion of the molecule presents a more accessible handle for chemical modification. The terminal carboxylic acid and the intervening methylene (B1212753) chain are ripe for a variety of synthetic elaborations.

Chain Shortening and Lengthening Approaches

Standard organic chemistry methodologies can be employed to alter the length of the six-carbon chain, providing access to a homologous series of morpholine amides.

Chain Lengthening: The Arndt-Eistert synthesis is a classic and effective method for elongating a carboxylic acid by a single methylene (-CH₂) unit. libretexts.orgorganic-chemistry.org This two-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the chain-homologated carboxylic acid. libretexts.orgyoutube.com This method is known for its good yields and tolerance of various functional groups, making it a viable option for extending the hexanoic acid chain to a heptanoic acid derivative. youtube.com

Chain Shortening: Conversely, the Barbier-Wieland degradation provides a means to shorten an aliphatic carboxylic acid chain by one carbon. wikipedia.orgdbpedia.orgoxfordreference.com This multi-step sequence involves converting the carboxylic acid to its ester, reaction with a phenyl Grignard reagent to form a diphenyl carbinol, dehydration to an alkene, and finally, oxidative cleavage of the alkene to furnish the shortened carboxylic acid. oxfordreference.comyoutube.com This process would convert the this compound into the corresponding 5-morpholino-5-oxopentanoic acid.

Table 1: Hypothetical Chain Modification Reactions

| Transformation | Method | Key Reagents | Product |

|---|---|---|---|

| Chain Lengthening (+1 Carbon) | Arndt-Eistert Homologation | 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O | 7-Morpholino-7-oxoheptanoic acid |

| Chain Shortening (-1 Carbon) | Barbier-Wieland Degradation | 1. ROH, H⁺, 2. PhMgBr, 3. Ac₂O, 4. CrO₃ | 5-Morpholino-5-oxopentanoic acid |

Introduction of Heteroatoms or Functional Groups into the Alkyl Chain

The aliphatic backbone of the hexanoic acid chain can be functionalized through the introduction of heteroatoms (e.g., O, N, halogens) or various functional groups. This can be achieved by starting with a pre-functionalized precursor or by direct functionalization of the chain.

Modern synthetic methods have been extensively applied to the selective functionalization of the alkyl chains of fatty acids. aocs.org These include radical, electrophilic, and transition metal-catalyzed additions to unsaturated precursors. uni-oldenburg.de For instance, creating a double bond within the hexanoyl chain would open up a plethora of synthetic possibilities, such as epoxidation, dihydroxylation, or amination.

An alternative strategy involves using a starting material that already contains the desired functional group. For example, a halogenated derivative, such as 6-bromohexanoic acid, could be reacted with morpholine to produce a molecule with a halogen atom at a specific position on the chain, ready for further nucleophilic substitution reactions.

Table 2: Potential Functionalization Strategies for the Hexanoic Acid Chain

| Target Functional Group | Potential Synthetic Approach | Key Intermediate |

|---|---|---|

| Hydroxyl (-OH) | Hydroboration-oxidation of an unsaturated precursor | 6-Morpholino-6-oxohex-n-enoic acid |

| Halogen (-Br, -Cl) | Amidation of a halo-hexanoyl chloride with morpholine | 6-Bromohexanoyl chloride |

| Amine (-NH₂) | Reductive amination of a keto-acid precursor | 6-Morpholino-n-oxo-6-oxohexanoic acid |

| Epoxide | Epoxidation of an unsaturated precursor (e.g., with m-CPBA) | 6-Morpholino-6-oxohex-n-enoic acid |

Stereoselective Modifications of the Hexanoic Acid Backbone

Introducing chirality into the hexanoic acid backbone requires stereoselective reactions. This is a key strategy for producing enantiomerically pure compounds, which is often crucial for biological applications.

A common approach is to introduce a double bond into the alkyl chain, which can then be subjected to powerful asymmetric transformations. For example, an unsaturated version of this compound could undergo:

Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) to reduce the double bond, creating one or two new stereocenters with high enantioselectivity.

Asymmetric Dihydroxylation: Employing the Sharpless Asymmetric Dihydroxylation reaction to convert the alkene into a chiral diol.

Asymmetric Epoxidation: Using methods like the Sharpless Asymmetric Epoxidation (for allylic alcohols) to create chiral epoxides, which are versatile intermediates for further transformations. nih.gov

Enzyme-mediated reactions also offer a powerful route to stereoselectivity. kubikat.org For instance, biocatalytic hydration or reduction could be used to install chiral hydroxyl groups onto the fatty acid chain. kubikat.org The Wolff rearrangement step in the Arndt-Eistert synthesis has also been shown to proceed with the retention of stereochemistry at the alpha-carbon, which is relevant if a chiral center already exists adjacent to the carboxyl group. libretexts.org

Table 3: Examples of Stereoselective Modification Approaches

| Desired Chiral Moiety | Reaction Type | Example Reagents/Catalyst | Precursor |

|---|---|---|---|

| Chiral Alcohol | Asymmetric Hydrogenation (of a keto-acid) | Chiral Ru-BINAP catalyst, H₂ | 6-Morpholino-n-oxo-6-oxohexanoic acid |

| Chiral Diol | Asymmetric Dihydroxylation | AD-mix-β | 6-Morpholino-6-oxohex-n-enoic acid |

| Chiral Epoxide | Asymmetric Epoxidation | m-CPBA (on a chiral substrate) | Unsaturated precursor |

Role of 6 Morpholino 6 Oxohexanoic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

6-Morpholino-6-oxohexanoic acid serves as a valuable precursor in the intricate field of organic synthesis, providing a foundational structure for the creation of more complex molecules. nih.gov Its bifunctional nature, possessing both a carboxylic acid and a morpholine (B109124) amide, allows for a variety of chemical transformations, making it an attractive starting point for diverse molecular architectures.

Building Block for Macrocyclic Structures

The unique structural characteristics of this compound make it an ideal building block for the construction of macrocyclic structures. researchgate.net Macrocycles, large ring-like molecules, are of significant interest in medicinal chemistry and materials science due to their ability to bind to challenging biological targets and form highly organized supramolecular assemblies. epfl.chresearchgate.net The carboxylic acid and morpholine moieties can be strategically employed in cyclization reactions to form the macrocyclic backbone. The morpholine group can also influence the conformation and solubility of the resulting macrocycle. The inherent flexibility and defined length of the hexanoic acid chain contribute to the accessible ring sizes and geometries of the final macrocyclic compounds. researchgate.net

| Feature | Significance in Macrocycle Synthesis |

| Bifunctionality | Allows for participation in cyclization reactions. |

| Morpholine Moiety | Influences conformation and solubility. |

| Hexanoic Acid Chain | Dictates ring size and geometry. |

Integration into Natural Product Synthesis Efforts

While direct integration of this compound into the synthesis of specific natural products is not extensively documented, its structural motifs are present in various biologically active molecules. The core structure, a functionalized six-carbon chain, is a common feature in many natural products. Synthetic chemists can modify the carboxylic acid and morpholine groups to introduce functionalities that are key to the total synthesis of complex natural products. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the morpholine ring can be opened or otherwise altered to create different heterocyclic systems.

Scaffold for Combinatorial Library Synthesis

The structure of this compound is well-suited as a scaffold for the generation of combinatorial libraries. nih.gov Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of a large number of related compounds. The carboxylic acid provides a convenient handle for the attachment of various building blocks through amide bond formation or other coupling reactions. Simultaneously, the morpholine unit can be maintained as a constant feature or can be part of a diversification strategy. This approach enables the creation of a diverse set of molecules with a common core structure, which can then be screened for biological activity. The ability to systematically vary the substituents attached to the this compound scaffold facilitates the exploration of structure-activity relationships. epfl.ch

Application in Polymer Chemistry and Materials Science (Theoretical Applications)

The bifunctional nature of this compound suggests its potential for theoretical applications in the realm of polymer chemistry and materials science. mdpi.com

Monomer for Specialty Polymer Synthesis

Theoretically, this compound can act as a monomer in the synthesis of specialty polymers. kowachemical.com The carboxylic acid group can participate in polymerization reactions such as polycondensation, forming polyesters or polyamides. The presence of the morpholine ring in the polymer backbone would be expected to impart unique properties to the resulting material, such as altered solubility, thermal stability, and hydrophilicity. These specialty polymers could find applications in areas requiring materials with tailored properties.

| Potential Polymer Type | Linkage | Potential Properties |

| Polyester | Ester | Modified thermal and mechanical properties |

| Polyamide | Amide | Enhanced hydrophilicity and solubility |

Cross-linking Agent in Advanced Materials Development

In theoretical applications, this compound could also function as a cross-linking agent in the development of advanced materials. researchgate.net By reacting the carboxylic acid with functional groups on existing polymer chains, it can create connections, or cross-links, between them. This process can transform a collection of individual polymer chains into a three-dimensional network, leading to materials with enhanced mechanical strength, thermal resistance, and solvent resistance. The morpholine group would be incorporated into the cross-linked structure, potentially influencing the material's surface properties and interactions with other substances.

Surface Modification Agent

The bifunctional character of this compound makes it a prime candidate for use as a surface modification agent. The carboxylic acid can be employed to anchor the molecule to a variety of substrates, including metals, metal oxides, and polymers, through the formation of covalent bonds or strong ionic interactions. Once tethered to a surface, the exposed morpholine group imparts new physicochemical properties to that surface.

The morpholine ring can alter the hydrophilicity and surface energy of a material. This is particularly useful in applications where controlled wetting or biocompatibility is desired. For instance, modifying a hydrophobic polymer surface with this compound would introduce polar morpholine groups, thereby increasing its wettability. While direct studies on this compound for this specific purpose are not widely published, the principle is well-established with similar bifunctional molecules. The ability to tailor surface properties is critical in fields ranging from materials science to the development of analytical devices.

Use in Probe and Labeling Chemistry (purely chemical, non-clinical)

The structure of this compound is ideally suited for applications in probe and labeling chemistry. The carboxylic acid serves as a convenient point of attachment for reporter molecules, such as fluorophores or radiotracers, while the morpholine group can act as a targeting moiety or a modulator of the probe's properties.

Incorporation into Fluorescent Probes for Chemical Detection

Fluorescent probes are indispensable tools in chemical analysis. The design of such probes often involves a fluorophore, a linker, and a recognition element. This compound can function as a versatile linker in these systems. The carboxylic acid can be readily coupled to an amine-functionalized fluorescent dye, such as a rhodamine, fluorescein, or cyanine (B1664457) derivative.

The morpholine group, in turn, can play several roles. It can influence the photophysical properties of the attached fluorophore, such as its quantum yield and Stokes shift. Furthermore, the morpholine nitrogen can act as a binding site for specific analytes, leading to changes in the fluorescence signal upon binding. For example, morpholine-containing fluorescent probes have been designed to detect changes in pH. nih.gov The protonation of the morpholine nitrogen in acidic environments can lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for the ratiometric sensing of pH. While specific probes built from this compound are not extensively documented in the literature, its structure provides a clear blueprint for the rational design of such chemical sensors.

Conjugation to Biocompatible Scaffolds for In Vitro Analytical Tools

In the realm of in vitro diagnostics and analytical tools, the immobilization of probes and other functional molecules onto solid supports or biocompatible scaffolds is a common strategy. This compound is an excellent candidate for this purpose. The carboxylic acid can be used to covalently attach the molecule to scaffolds made from materials like agarose, dextran, or synthetic polymers that have been functionalized with amine or hydroxyl groups.

Once conjugated, the morpholine end of the molecule is displayed on the surface of the scaffold. This can be used to create a surface with specific binding properties or to serve as a secondary attachment point for other molecules in a multi-step functionalization process. This approach is valuable for creating affinity chromatography media, enzyme immobilization supports, and surfaces for cell culture with tailored properties. The length of the hexanoic acid chain also provides a flexible spacer, which can reduce steric hindrance and improve the accessibility of the terminal morpholine group.

Radiochemical Labeling for Non-Biological Tracking Studies

The principles that make this compound suitable for fluorescent labeling also apply to radiochemical labeling for non-biological tracking studies. In this context, a radioactive isotope is incorporated into the molecule to allow for its detection and quantification using radiometric methods.

The carboxylic acid of this compound can be used to couple the molecule to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This chelator can then be used to stably incorporate a variety of radiometals. Research has shown that morpholino oligomers (short, synthetic DNA analogs with morpholine rings) can be successfully radiolabeled with isotopes like yttrium-90 (B1217062) and indium-111 (B102479) using a DOTA-based approach for potential therapeutic applications. nih.gov Although this research focuses on morpholino oligomers, the fundamental chemistry of conjugating a chelator to a molecule containing a morpholine for radiolabeling is directly translatable. The resulting radiolabeled this compound could then be used, for example, to trace the flow of a liquid through a complex system or to monitor the distribution of a material in a non-biological matrix.

Emerging Research Frontiers for 6 Morpholino 6 Oxohexanoic Acid

Green Chemistry Approaches in 6-Morpholino-6-oxohexanoic Acid Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes in the pharmaceutical and chemical industries. rsc.orgucl.ac.uk For this compound, which is conventionally formed via an amidation reaction between adipic acid and morpholine (B109124), these principles target the reduction of waste, elimination of hazardous solvents, and improvement of energy efficiency. The direct catalytic formation of amide bonds is a key area of focus, aiming to replace traditional methods that rely on stoichiometric activating agents with poor atom economy. sigmaaldrich.comresearchgate.net

The elimination of volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact, cost, and safety hazards. researchgate.netsemanticscholar.org Several solvent-free methods for amide synthesis have been developed that could be directly applicable to the production of this compound.

One promising approach involves reacting carboxylic acids and amines with methoxysilanes as coupling agents. nih.govrsc.org This method is notable for its operational simplicity, as it can be performed without the need for an inert atmosphere (i.e., exclusion of air and moisture) and has demonstrated scalability. nih.govrsc.org Another innovative solvent-free technique utilizes boric acid as a simple, readily available, and inexpensive catalyst. researchgate.netsemanticscholar.org In this procedure, the reactants (a carboxylic acid and urea (B33335) as the amine source) are physically mixed by trituration with the catalyst and then heated directly, leading to rapid amide formation in high yields. researchgate.netsemanticscholar.org Such a method could be adapted for the reaction of adipic acid and morpholine, potentially offering a simple and efficient solventless pathway to the target compound.

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and lower energy requirements. The direct amidation of carboxylic acids with amines is a thermodynamically challenging reaction that typically requires high temperatures or the use of activating agents. rsc.orgcatalyticamidation.info Catalytic systems that facilitate this transformation under milder conditions are a major research focus. dntb.gov.uaencyclopedia.pub

Several classes of catalysts have been investigated for direct amidation:

Boron-Based Catalysts: Boronic acids and simple boric acid are effective catalysts for the dehydrative condensation of carboxylic acids and amines. sigmaaldrich.comencyclopedia.pub These reactions often proceed with azeotropic removal of water, are highly efficient, and have been demonstrated on an industrial scale. ucl.ac.uk Diboronic acid anhydrides have also been shown to be effective catalysts for this transformation. encyclopedia.pub

Metal-Based Catalysts: A variety of metal catalysts can promote direct amidation. rsc.org Niobium(V) oxide (Nb2O5) has been successfully employed as a water-tolerant, heterogeneous Lewis acid catalyst for the synthesis of diamides from dicarboxylic acids, a reaction type directly relevant to the synthesis of this compound from adipic acid. acs.org Other effective metal catalysts include those based on titanium (e.g., TiF4) rsc.org, iron (e.g., iron-substituted polyoxometalates) rsc.org, and zirconium. researchgate.net

Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field of green chemistry. rsc.org Hydrolases, for instance, can be used in low-water systems to catalyze the formation of amide bonds, offering high selectivity and operation under mild conditions. rsc.org

| Catalyst Type | Examples | Key Features |

| Boron-Based | Boric acid, Phenylboronic acid, Diboronic acid anhydrides | Low cost, effective for dehydrative condensation, can require water removal. ucl.ac.ukencyclopedia.pub |

| Heterogeneous Lewis Acids | Niobium(V) oxide (Nb2O5), Titanium(IV) fluoride (B91410) (TiF4) | Reusable, water-tolerant, effective for dicarboxylic acids. rsc.orgacs.org |

| Homogeneous Metal Catalysts | Ruthenium complexes, Zirconocene complexes | High activity, can operate under mild conditions. sigmaaldrich.comresearchgate.net |

| Biocatalysts | Hydrolases (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. rsc.org |

This table provides a summary of potential catalytic systems for the synthesis of this compound based on general amidation literature.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant amounts of high-molecular-weight byproducts. ucl.ac.ukcatalyticamidation.info

The ideal synthesis of this compound would proceed through a pathway with maximum atom economy. One such route is the direct addition reaction between adipic anhydride (B1165640) and morpholine. This reaction is 100% atom-economical, as all atoms from both reactants are incorporated into the final product with no byproducts.

Calculation of Atom Economy:

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the hypothetical reaction of adipic anhydride with morpholine:

| Reactant | Formula | Molecular Weight ( g/mol ) |

| Adipic Anhydride | C6H8O3 | 128.13 |

| Morpholine | C4H9NO | 87.12 |

| Product | This compound | C10H17NO4 |

Calculation: % Atom Economy = (215.25 / (128.13 + 87.12)) x 100 = (215.25 / 215.25) x 100 = 100%

In contrast, a direct condensation between adipic acid and morpholine, while still efficient, produces water as a byproduct and thus has a lower atom economy. Catalytic methods that enable this direct condensation are vastly superior to routes involving stoichiometric activators, which significantly lower the atom economy and generate substantial chemical waste. researchgate.net

Microfluidic and Flow Chemistry Applications for this compound

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors rather than in traditional batch setups, offers numerous advantages for chemical synthesis. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety, and straightforward scalability. nih.govresearchgate.net These benefits make it an attractive platform for optimizing the synthesis of this compound.

The synthesis of amides has been successfully translated to continuous flow systems. nih.gov For the production of this compound, a flow process could involve pumping solutions of adipic acid and morpholine, along with a suitable catalyst, through a heated reactor coil. The superior temperature control in a microreactor or meso-reactor allows for the use of higher temperatures to accelerate the reaction safely, significantly reducing reaction times compared to batch processing. researchgate.net

Several flow-based amidation protocols have been reported, such as a solvent-free method using a screw reactor rsc.org, a system mediated by carbon disulfide with a reusable alumina (B75360) catalyst rsc.org, and multi-step "telescoped" syntheses where a carboxylic acid is converted to an amide in a continuous sequence without isolating intermediates. acs.org Adopting such a strategy could enable the safe, efficient, and automated production of this compound on a larger scale.

High-Throughput Experimentation (HTE) is a powerful methodology used to accelerate research and development by performing a large number of experiments in parallel. bohrium.com Using automated, miniaturized reactors, such as 96- or 384-well plates, HTE allows for the rapid screening of a wide array of reaction parameters. youtube.comchemrxiv.org